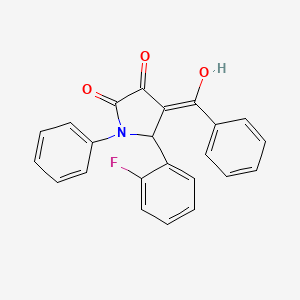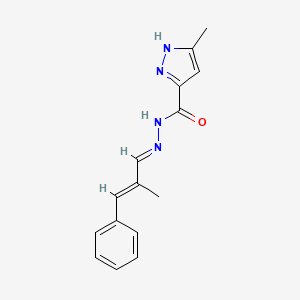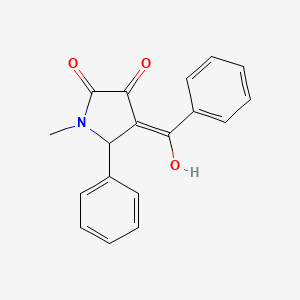
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
Vue d'ensemble
Description
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as BFHDP, is a chemical compound that has attracted the attention of researchers due to its unique properties. It belongs to the class of pyrrolone derivatives and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Multicomponent Reaction Synthesis
A significant application of this compound is in the one-pot synthesis of novel derivatives. Alizadeh, Rezvanian, and Zhu (2007) explored a multicomponent reaction that produced various 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, showcasing the compound's versatility in synthesizing highly functionalized compounds with potential in various chemical applications (Alizadeh, Rezvanian, & Zhu, 2007).
Antiandrogen Activity Exploration
In the realm of pharmacology, Caboni et al. (2014) discovered a derivative, 1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrole-5-one, as a novel non-ligand binding pocket antagonist of the androgen receptor, suggesting its potential use in drug development for hormone-related therapies (Caboni et al., 2014).
Crystal and Molecular Structure Studies
Aliev et al. (2003) investigated a derivative, 1-benzyl-4-benzoyl-5-phenyl-2,3-dihydro-2,3-pyrroledione, reacting with ketene diethylacetal, forming a complex whose crystal and molecular structure was studied using X-ray diffraction. This research highlights the compound's role in understanding complex molecular structures and interactions, potentially useful in material science and chemistry (Aliev et al., 2003).
Synthesis of Metal Complexes
Akbas et al. (2008) demonstrated the synthesis of various metal complexes using a derivative, 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one. This indicates the compound's application in the synthesis of metal complexes, which can be crucial in catalysis, material science, and potentially in pharmacology (Akbas, Sonmez, Anıl, & Aslanoğlu, 2008).
Spiro Heterocyclization
Dubovtsev, Dmitriev, and Maslivet (2019) explored the spiro heterocyclization of a related compound, showcasing its utility in creating novel spiro heterocyclic compounds, which are of interest in organic synthesis and pharmaceutical research (Dubovtsev, Dmitriev, & Maslivet, 2019).
Antiinflammatory and Analgesic Activity
Muchowski et al. (1985) synthesized derivatives such as 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and assessed their antiinflammatory and analgesic activity. This suggests potential applications in developing new analgesic and anti-inflammatory drugs (Muchowski et al., 1985).
Propriétés
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c24-18-14-8-7-13-17(18)20-19(21(26)15-9-3-1-4-10-15)22(27)23(28)25(20)16-11-5-2-6-12-16/h1-14,20,26H/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERVJRHIZOEMS-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(4-chlorophenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B3887001.png)


![1-{1-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-2-propanol](/img/structure/B3887028.png)
![1-(3,4-dimethylphenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3887033.png)
![5-amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3887053.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3887061.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B3887066.png)
